
4-(beta-Bromophenethyl)morpholine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(beta-Bromophenethyl)morpholine hydrobromide is a chemical compound with the molecular formula C12H16BrNOBrH It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a bromophenethyl group attached to the nitrogen atom of the morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(beta-Bromophenethyl)morpholine hydrobromide typically involves the reaction of morpholine with beta-bromophenethyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the nucleophilic substitution reaction under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(beta-Bromophenethyl)morpholine hydrobromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the beta-bromophenethyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of phenethylmorpholine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in an organic solvent, such as ethanol or acetonitrile, at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted morpholine derivatives.
Oxidation: Oxidized morpholine derivatives.
Reduction: Phenethylmorpholine.
Wissenschaftliche Forschungsanwendungen
4-(beta-Bromophenethyl)morpholine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(beta-Bromophenethyl)morpholine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The morpholine ring may also contribute to the compound’s overall pharmacological profile by affecting its solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Bromophenyl)morpholine
- 4-(4-Morpholinyl)benzaldehyde
- 4-Bromopiperidine hydrobromide
Uniqueness
4-(beta-Bromophenethyl)morpholine hydrobromide is unique due to the presence of the beta-bromophenethyl group, which imparts distinct chemical and biological properties. This differentiates it from other morpholine derivatives, such as 4-(4-Bromophenyl)morpholine, which lacks the ethyl spacer between the bromophenyl group and the morpholine ring.
Eigenschaften
CAS-Nummer |
93042-82-1 |
|---|---|
Molekularformel |
C12H17Br2NO |
Molekulargewicht |
351.08 g/mol |
IUPAC-Name |
4-(2-bromo-2-phenylethyl)morpholine;hydrobromide |
InChI |
InChI=1S/C12H16BrNO.BrH/c13-12(11-4-2-1-3-5-11)10-14-6-8-15-9-7-14;/h1-5,12H,6-10H2;1H |
InChI-Schlüssel |
BHGDTCCHFABASY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC(C2=CC=CC=C2)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



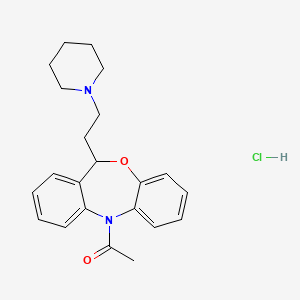


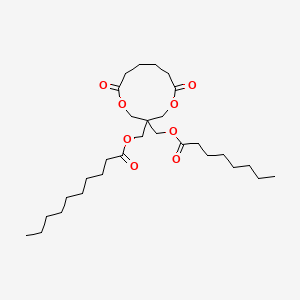


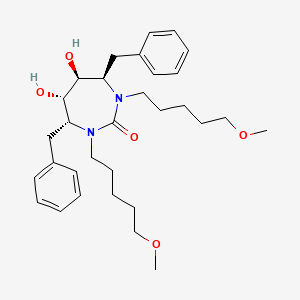
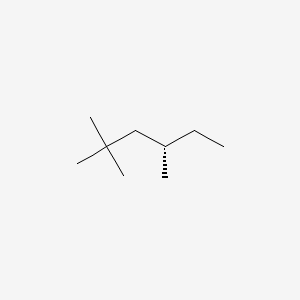

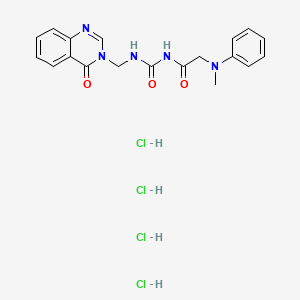
![1-Benzyl-4,5-dihydro-1-[2-[(1-oxododecyl)amino]ethyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12700532.png)
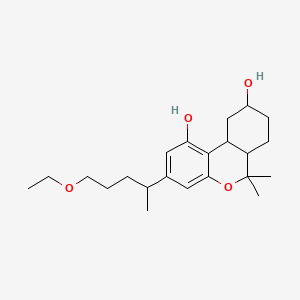
![2,2'-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol](/img/structure/B12700552.png)
